5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring. The carboxamide group at position 6 and the 5,6,7,8-tetrahydronaphthalen-1-yl substituent at the N-position distinguish it from related derivatives.
Properties
IUPAC Name |
5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h3,5,7,10H,1-2,4,6,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSNHBOFAVROTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CN=C4N(C3=O)CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is with a molecular weight of 288.36 g/mol. The unique arrangement of functional groups in its structure contributes to its pharmacological profile.
The biological activity of this compound is believed to stem from its interaction with various molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit enzymes associated with cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects.
Anticancer Activity
Research indicates that compounds similar to 5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. A related compound showed an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells .
- Mechanism Insights : The anticancer activity may involve modulation of apoptotic pathways and inhibition of tumor growth factors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Pathogens : In vitro assays revealed activity against several bacterial strains. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against Gram-positive bacteria .
Case Studies
Comparison with Similar Compounds
Structural Analog: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Core Structure : Shares the thiazolo[3,2-a]pyrimidine backbone but differs in substituents:
- Position 6 : Ethyl carboxylate vs. carboxamide in the target compound.
- Position 2 : A 2,4,6-trimethoxybenzylidene group vs. a simpler substituent.
- Position 5 : Phenyl group vs. tetrahydronaphthalen-1-yl.
Key Findings :
- Crystallography : The pyrimidine ring adopts a flattened boat conformation, with puckering at C5 (deviation: 0.224 Å). The fused thiazole-pyrimidine system forms an 80.94° dihedral angle with the benzene ring, influencing packing and solubility .
- Hydrogen Bonding : C—H···O interactions create molecular chains along the c-axis, a feature critical for crystal stability .
- Synthesis : Prepared via reflux in acetic acid/anhydride (78% yield), suggesting robustness for analogs with ester groups .
The tetrahydronaphthalen-1-yl group could increase lipophilicity, altering pharmacokinetics.
Structural Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Core Structure : Imidazo[1,2-a]pyridine vs. thiazolo-pyrimidine.
- Substituents: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, contrasting with the target compound’s carboxamide and tetrahydronaphthalenyl groups.
Key Findings :
- Synthesis : One-pot two-step reaction (51% yield), highlighting efficient methods for complex heterocycles .
- Physicochemical Properties : Melting point (243–245°C) and spectroscopic data (NMR, IR, MS) confirm stability under standard conditions .
Implications for Target Compound: The imidazo-pyridine core may exhibit different electronic properties compared to thiazolo-pyrimidine, affecting redox behavior or metabolic stability. The target compound’s lack of nitro/cyano groups might reduce cytotoxicity risks.
Structural Analog: Triazolo[4,3-a]pyridine Derivatives (EP 3 532 474 B1)
Core Structure : Triazolo-pyridine vs. thiazolo-pyrimidine.
- Substituents : Fluorobenzamide and cyclohexylethoxy groups, similar to the target compound’s carboxamide and tetrahydronaphthalenyl moieties.
Key Findings :
- Pharmacological Potential: Fluorine and methoxy groups enhance bioavailability and target selectivity in patented compounds .
Implications for Target Compound :
The tetrahydronaphthalenyl group may mimic cyclohexylethoxy’s role in improving membrane permeability. The thiazolo-pyrimidine core could offer unique binding modes compared to triazolo-pyridines.
Data Table: Comparative Analysis of Structural Analogs
Discussion of Structural and Functional Divergence
- Hydrogen Bonding: The target compound’s carboxamide may form stronger intermolecular interactions than ester or cyano groups, influencing crystallization and solubility .
- Synthetic Accessibility : Reflux methods (as in ) are reliable for thiazolo-pyrimidines, whereas one-pot reactions () offer efficiency for imidazo-pyridines.
- Pharmacological Potential: The tetrahydronaphthalenyl group’s bulkiness may enhance hydrophobic interactions in drug targets, analogous to cyclohexylethoxy in triazolo-pyridines .
Q & A
Q. What are the common synthetic routes for synthesizing 5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a thiazolo[3,2-a]pyrimidine core. A common approach is the condensation of 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives with 5,6,7,8-tetrahydronaphthalen-1-amine under reflux conditions in acetic acid or ethanol. Key steps include:
- Cyclization : Using chloroacetic acid or similar electrophiles to form the thiazole ring.
- Amide Coupling : Reacting the carboxylic acid intermediate with the amine group under acidic conditions.
Purification often employs column chromatography (silica gel) or recrystallization from ethyl acetate/ethanol mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon connectivity, particularly the thiazole (δ 6.5–7.5 ppm) and tetrahydronaphthalene (δ 1.5–2.8 ppm) moieties.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) stretches.
- X-ray Crystallography : Resolves conformational stability, as seen in related thiazolo-pyrimidines with boat-shaped pyrimidine rings (deviation ~0.224 Å from plane) .
Q. What biological activities are reported for thiazolo[3,2-a]pyrimidine analogs?
- Methodological Answer : Thiazolo-pyrimidines exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus).
- Anticancer Potential : Evaluated through MTT assays targeting kinases (e.g., EGFR) with IC values in the µM range.
- Enzyme Inhibition : Assessed via fluorescence-based assays for COX-2 or HDACs. Structure-activity relationships (SAR) highlight the importance of the carboxamide group and tetrahydronaphthalene substituent .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Pathway Modeling : DFT (B3LYP/6-31G*) predicts transition states and activation energies for cyclization steps, guiding solvent selection (e.g., acetic acid lowers ΔG).
- Conformational Analysis : Calculates bond lengths (C–S: 1.75 Å) and angles (N–C–O: 120°) to validate X-ray data and predict stability.
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) correlate with electrophilic reactivity, aiding derivatization strategies .
Q. How can researchers resolve contradictions in reaction yield data during scale-up?
- Methodological Answer : Contradictions arise from solvent polarity, temperature gradients, or byproduct formation. Mitigation strategies include:
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent ratio, reflux time).
- In-line Analytics : HPLC-MS monitors intermediates in real-time.
- Microreactor Technology : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
Q. What strategies enhance regioselectivity in derivatization reactions of the thiazolo-pyrimidine core?
- Methodological Answer :
- Protecting Groups : Temporarily shield the carboxamide (e.g., using Boc groups) during electrophilic substitutions.
- Catalysis : Pd-mediated cross-coupling (Suzuki) selectively functionalizes the tetrahydronaphthalene ring.
- Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the thiazole C2 position .
Q. How is the compound’s crystal structure analyzed, and what conformational insights are critical?
- Methodological Answer :
- X-ray Diffraction : Single crystals (grown via slow evaporation) yield unit cell parameters (e.g., a = 8.2 Å, b = 12.4 Å, monoclinic P2/c).
- Torsion Angles : Key dihedral angles (e.g., 80.94° between thiazole and tetrahydronaphthalene) explain steric hindrance.
- Hydrogen Bonding : C–H···O interactions (2.8–3.2 Å) stabilize crystal packing, influencing solubility .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated NMR shifts (GIAO method) with experimental data; recalibrate functionals (e.g., switch from B3LYP to ωB97X-D for better agreement).
- Dynamic Effects : MD simulations account for solvent-induced shifts (e.g., DMSO vs. CDCl).
- Crystal Field Corrections : Apply Hirshfeld atom refinement to X-ray data for accurate bond-length comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
